molecular formula C14H21NO B4051194 N-(1-ethylpropyl)-2-(4-methylphenyl)acetamide

N-(1-ethylpropyl)-2-(4-methylphenyl)acetamide

Cat. No.: B4051194
M. Wt: 219.32 g/mol
InChI Key: WDHLCFQSRYWBSQ-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.162314293 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Synthesis

N-(1-ethylpropyl)-2-(4-methylphenyl)acetamide is involved in chemoselective synthesis processes. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, employs Novozym 435 as a catalyst. This process is optimized through various parameters, such as acyl donors and temperature, to improve efficiency and selectivity (Magadum & Yadav, 2018).

Environmental Degradation and Toxicology

Research has also focused on the environmental fate, metabolism, and toxicological aspects of related compounds. Studies on chloroacetamide herbicides highlight the complex metabolic pathways involved in their biodegradation and the potential carcinogenic properties associated with their use (Coleman et al., 2000). Additionally, the metabolism of these compounds in human and rat liver microsomes has been compared, providing insights into interspecies differences in metabolic processing and implications for human health risk assessment (Coleman et al., 2000).

Drug Metabolism and Pharmacological Properties

The conversion of acetaminophen to bioactive compounds through enzymatic pathways in the nervous system demonstrates the pharmaceutical relevance of related acetamide compounds. This research provides a molecular basis for the analgesic effects of acetaminophen and highlights the role of fatty acid conjugation in drug metabolism (Högestätt et al., 2005).

Photocatalytic Degradation

Studies on the enhanced photocatalytic activity of graphene/titanium dioxide nanocomposites for the degradation of acetaminophen address the environmental impact of pharmaceutical pollutants. This research offers a promising approach to water treatment and pollution mitigation, showcasing the application of nanotechnology in environmental remediation (Tao et al., 2015).

Anticancer Drug Synthesis

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug candidate highlight the potential therapeutic applications of acetamide derivatives. This work underscores the importance of structural analysis and in silico modeling in the development of new pharmacological agents (Sharma et al., 2018).

Properties

IUPAC Name

2-(4-methylphenyl)-N-pentan-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-13(5-2)15-14(16)10-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHLCFQSRYWBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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